
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an ethoxymethylidene group attached to a tetrahydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of ethyl formate with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethoxymethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Ethyl-substituted tetrahydronaphthalenones
Substitution: Various substituted tetrahydronaphthalenones depending on the nucleophile used
科学的研究の応用
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The ethoxymethylidene group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity or interfere with metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Diethyl 2-ethoxymethylidenemalonate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.
Ethyl 2-ethoxymethylidenecyanoacetate: Similar in structure and reactivity, used in the synthesis of heterocycles.
Uniqueness
2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalenone core, which provides a rigid and stable framework for various chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(2E)-2-(ethoxymethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9H,2,7-8H2,1H3/b11-9+ |
InChIキー |
UOUDXZCQRGPBPX-PKNBQFBNSA-N |
異性体SMILES |
CCO/C=C/1\CCC2=CC=CC=C2C1=O |
正規SMILES |
CCOC=C1CCC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


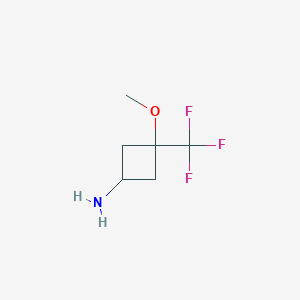


![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
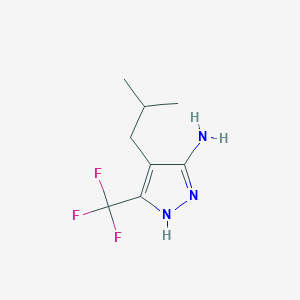

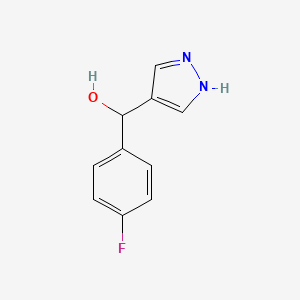
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
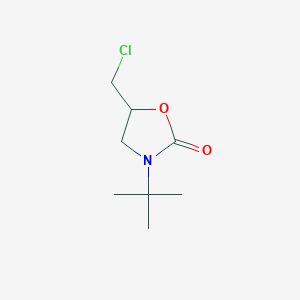

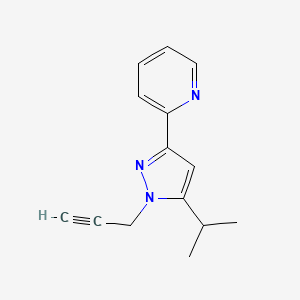
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

